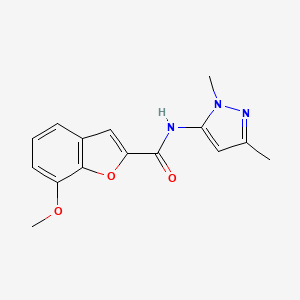

N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-9-7-13(18(2)17-9)16-15(19)12-8-10-5-4-6-11(20-3)14(10)21-12/h4-8H,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXWHBPNDPFHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions

Benzofuran Core Synthesis: The benzofuran core can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

Pyrazole Ring Formation: The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones or β-keto esters.

Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding aldehydes or acids.

Reduction: The carboxamide group can be reduced to amines under catalytic hydrogenation conditions.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophiles like halogens (Br₂, Cl₂) in the presence of Lewis acids (AlCl₃).

Major Products

Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

Reduction: Formation of N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-amine.

Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in drug design. It exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents for treating diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its derivatives are employed in the production of dyes, pigments, and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to inhibit or modulate the activity of target proteins. The benzofuran moiety contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(1,3-dimethyl-1H-pyrazol-5-yl)-benzofuran-2-carboxamide

- N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-hydroxybenzofuran-2-carboxamide

- N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-chlorobenzofuran-2-carboxamide

Uniqueness

N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This functional group can enhance the compound’s solubility and bioavailability, making it a promising candidate for drug development.

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a methoxy group and a pyrazole moiety. Its molecular structure is critical for its biological activity, influencing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₃ |

| Molecular Weight | 273.29 g/mol |

| CAS Number | 1172250-26-8 |

| LogP | 2.6 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

- Mechanism of Action : The compound appears to inhibit cell proliferation by disrupting the cell cycle, particularly in the G1/S phase. This was evidenced by flow cytometry analyses that indicated an increase in apoptotic cells following treatment with the compound .

- IC50 Values : In vitro studies reported IC50 values ranging from 5 to 15 µM against different cancer cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it possesses activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be comparable to those of established antibiotics, demonstrating its potential as an antimicrobial agent .

Case Studies

- Study on MCF-7 Cells : A study conducted by researchers at [source] assessed the cytotoxic effects of the compound on MCF-7 cells. The results showed a dose-dependent increase in cell death, with significant apoptosis observed at higher concentrations.

- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 12 µg/mL against S. aureus, showcasing its potential as an alternative treatment for bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide, and how can reaction yields be improved?

- Methodology : Use a two-step approach:

Benzofuran core synthesis : Couple 7-methoxybenzofuran-2-carboxylic acid with a 1,3-dimethylpyrazole amine via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF, as described for pyrazole carboxamide synthesis ).

Optimization : Adjust reaction parameters (e.g., temperature, solvent polarity) and catalytic systems (e.g., DIPEA for acid activation) to enhance yield .

- Key Considerations : Monitor purity via HPLC and characterize intermediates (e.g., benzofuran carboxylate derivatives) using NMR and mass spectrometry .

Q. How can researchers validate the structural integrity of this compound, particularly the methoxy and pyrazole substituents?

- Analytical Techniques :

- NMR : Use H-NMR to confirm methoxy (-OCH) singlet at ~3.8 ppm and pyrazole proton splitting patterns .

- Mass Spectrometry : Compare experimental molecular weight (e.g., 331.39 g/mol for analogous pyrazole-carboxamides) with theoretical values .

- X-ray Crystallography : Resolve ambiguity in substitution patterns (e.g., pyrazole ring orientation) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Approach :

- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms due to the compound’s heterocyclic motifs .

- Cellular assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity, with IC calculations .

- Data Interpretation : Cross-reference results with structurally similar benzofuran carboxamides showing activity in the 1–10 µM range .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methods :

Docking Studies : Use AutoDock Vina to model interactions with proteins (e.g., EGFR kinase) .

MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

- Validation : Compare predicted binding affinities with experimental IC values from kinase assays .

Q. What strategies resolve contradictions in reported biological activity data for related benzofuran-carboxamide derivatives?

- Root Causes : Discrepancies may arise from:

- Assay conditions (e.g., serum concentration affecting solubility ).

- Impurity profiles (e.g., byproducts from incomplete amidation ).

- Solutions :

- Re-test compounds under standardized protocols (e.g., CLIA-certified labs).

- Perform orthogonal activity assays (e.g., SPR vs. fluorescence polarization) .

Q. How does the methoxy group influence the compound’s pharmacokinetic properties, and can derivatization improve metabolic stability?

- Metabolism Studies :

- In vitro microsomal assays : Quantify oxidative demethylation rates using liver microsomes .

- Derivatization : Replace methoxy with halogenated or bulky groups (e.g., ethoxy) to block CYP450-mediated degradation .

- Data Tools : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with metabolic half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.